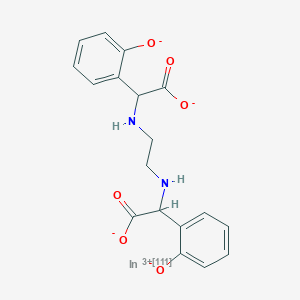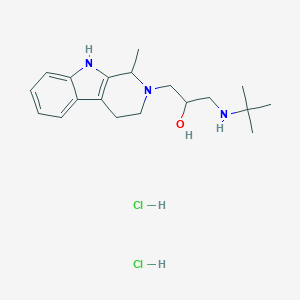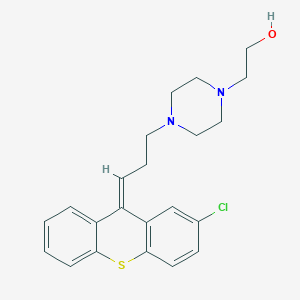
醋氯氮醇
描述
舒必利,也称为舒必利,是一种主要用于治疗精神分裂症和其他精神病的药物。它属于典型抗精神病药物,在化学上被归类为硫代黄酮。 舒必利是氯氮平的顺式异构体,于 1978 年被引入 . 它作为多巴胺受体的拮抗剂,特别是 D1 和 D2 受体,并且对 α1-肾上腺素受体和 5-HT2 受体具有高亲和力 .
科学研究应用
舒必利具有广泛的科学研究应用,包括:
化学: 它被用作硫代黄酮化学及其衍生物研究中的模型化合物。
生物学: 舒必利用于多巴胺受体功能和信号通路的研究。
医学: 它被广泛研究以治疗精神分裂症和其他精神病的治疗效果。
作用机制
舒必利通过阻断大脑中的多巴胺受体发挥其抗精神病作用。具体而言,它作为 D1 和 D2 多巴胺受体的拮抗剂,这些受体参与调节情绪、行为和认知。 此外,舒必利对 α1-肾上腺素受体和 5-HT2 受体具有高亲和力,这有助于其整体药理学特征 .
生化分析
Biochemical Properties
Zuclopenthixol interacts with several biomolecules, including 5-hydroxytryptamine receptor 2A, D (1B) dopamine receptor, D (2) dopamine receptor, D (1A) dopamine receptor, and alpha-1A adrenergic receptor . It acts as an antagonist at these receptors, thereby influencing biochemical reactions within the body .
Cellular Effects
Zuclopenthixol’s antagonistic action on dopamine receptors influences various cellular processes. By blocking dopamine receptors, it can alter cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Zuclopenthixol are complex and depend on the context of the cell’s environment and the presence of other signaling molecules.
Molecular Mechanism
Zuclopenthixol exerts its effects at the molecular level primarily through its antagonistic action on D1 and D2 dopamine receptors . By binding to these receptors, it prevents dopamine from exerting its typical effects, leading to changes in downstream signaling pathways, potential enzyme inhibition or activation, and alterations in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of Zuclopenthixol can vary with different dosages . At lower doses, it has been observed to decrease offensive behaviors without impairing motor activity. At higher doses, its anti-aggressive action was accompanied by a marked increase in immobility .
Metabolic Pathways
Zuclopenthixol is metabolized mainly by sulphoxidation, side chain N-dealkylation, and glucuronic acid conjugation . The metabolites resulting from these metabolic pathways are devoid of pharmacological activity . It is known that Zuclopenthixol is metabolized by Cytochrome P450 2D6 .
准备方法
合成路线和反应条件: 舒必利的合成涉及多个步骤,从制备硫代黄酮核心开始。关键步骤包括:
硫代黄酮核心的形成: 这涉及 2-氯硫代黄酮与适当的烷基化剂反应,形成硫代黄酮结构。
哌嗪环的引入: 然后,硫代黄酮核心与哌嗪衍生物反应,以引入哌嗪环。
最终修饰:
工业生产方法: 舒必利的工业生产通常涉及优化反应条件,以确保高产率和纯度。这包括在合成过程中控制温度、pH 值和溶剂条件。 最终产品然后使用重结晶和色谱等技术进行纯化,以符合药典标准 .
化学反应分析
舒必利经历各种化学反应,包括:
氧化: 舒必利可以进行氧化反应,特别是在硫代黄酮核心中的硫原子上。
还原: 还原反应可能发生在分子内的双键处。
取代: 取代反应可能发生在氯原子或分子内的其他反应位点。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 卤化试剂如氯或溴可用于取代反应.
形成的主要产物: 这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化会导致形成亚砜或砜,而还原会导致形成还原的硫代黄酮衍生物 .
相似化合物的比较
舒必利与其他基于硫代黄酮的神经阻滞剂类似,例如:
氯氮平: 舒必利衍生的母体化合物。
氟奋乃静: 另一种具有类似抗精神病特性的硫代黄酮衍生物。
氯丙嗪: 一种具有类似作用机制的相关化合物。
独特性: 舒必利在其特定的受体结合谱及其能够以不同的制剂配制方面是独一无二的,例如舒必利癸酸酯用于长效注射和舒必利醋酸酯用于短效注射 .
属性
IUPAC Name |
2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPIAZLQTJBIFN-DVZOWYKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048233 | |
| Record name | Zuclopenthixol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zuclopenthixol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slight, 2.60e-03 g/L | |
| Record name | Zuclopenthixol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01624 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zuclopenthixol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Zuclopenthixol is a typical antipsychotic neuroleptic drug of the thioxanthene class. It mainly acts by antagonism of D1 and D2 dopamine receptors. Zuclopenthixol also has high affinity for alpha1-adrenergic and 5-HT2 receptors. It has weaker histamine H1 receptor blocking activity, and even lower affinity for muscarinic cholinergic and alpha2-adrenergic receptors. | |
| Record name | Zuclopenthixol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01624 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
53772-83-1, 982-24-1 | |
| Record name | Zuclopenthixol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53772-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zuclopenthixol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053772831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zuclopenthixol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01624 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clopenthixol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13841 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zuclopenthixol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clopenthixol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zuclopenthixol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZUCLOPENTHIXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47ISU063SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zuclopenthixol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
~50 | |
| Record name | Zuclopenthixol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01624 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Zuclopenthixol exerts its antipsychotic effects primarily through antagonism of dopamine receptors, specifically the D1 and D2 subtypes. [, , ] This action helps regulate dopamine activity in the brain, which is believed to be dysregulated in conditions like schizophrenia.
A: While many antipsychotics primarily target D2 receptors, Zuclopenthixol exhibits mixed D1/D2 receptor antagonism. [] The clinical implications of this are not fully understood, but some research suggests it may contribute to a broader spectrum of action and potentially influence both positive and negative symptoms of schizophrenia.
A: Yes, in addition to dopamine receptors, Zuclopenthixol also interacts with other neurotransmitter systems, including alpha-adrenergic receptors. This interaction may contribute to some of its side effects, such as sedation and potential cardiovascular effects. [, ]
A: While the provided research papers don't delve into detailed spectroscopic analysis, they do mention the use of High-Performance Liquid Chromatography (HPLC) for determining Zuclopenthixol concentrations in serum. [, ] This suggests the application of analytical techniques for its characterization and quantification.
A: Zuclopenthixol exists in various formulations, including oral tablets, short-acting intramuscular injections (Zuclopenthixol acetate), and long-acting intramuscular injections (Zuclopenthixol decanoate). [, , ]
A: A study involving healthy volunteers indicated that taking Zuclopenthixol with food increased its bioavailability, likely by reducing presystemic clearance, but did not affect the absorption rate. []
A: Zuclopenthixol tablets are administered daily. The acetate formulation provides a short-acting effect (around 72 hours), while the decanoate formulation allows for administration every 2-4 weeks due to its prolonged release. [, , ]
A: Research shows significant fluctuations in serum Zuclopenthixol levels after intramuscular injections of Zuclopenthixol decanoate, with a peak around day 3 and a decline towards day 14. [] This fluctuation pattern highlights the importance of dosage and administration frequency.
A: Limited evidence from two older studies suggests Zuclopenthixol dihydrochloride might be more effective than placebo in alleviating schizophrenic symptoms, but the data is of low quality due to small sample sizes and potential bias. [] More robust studies are needed to confirm this finding.
A: Several studies have investigated Zuclopenthixol against other antipsychotic medications. For instance, in one study, Zuclopenthixol dihydrochloride was not found to be superior to haloperidol in controlling acute psychotic symptoms. [] Another study found a trend towards a faster onset of action with Zuclopenthixol compared to a haloperidol/levomepromazine combination in elderly patients with agitation. []
A: Yes, research suggests Zuclopenthixol might be beneficial in managing aggressive and disruptive behaviors in individuals with mental retardation. [, ] Studies indicated its efficacy in reducing aggressive outbursts and maintaining a lower rate of such behaviors over time.
A: Yes, some studies compared the efficacy of Zuclopenthixol acetate to other antipsychotics for managing acute psychotic agitation. One study found that intramuscular olanzapine was more effective than Zuclopenthixol acetate in reducing the need for restraint, while haloperidol showed comparable effects to both. []
A: Zuclopenthixol, like many typical antipsychotics, can cause extrapyramidal side effects (EPS), including tremors, muscle stiffness, and restlessness. [, , ] Sedation is also a common side effect, potentially due to its interaction with alpha-adrenergic receptors. [, ]
A: While rare, there have been case reports of serious adverse effects associated with Zuclopenthixol, including neuroleptic malignant syndrome (NMS) and blood dyscrasias like neutropenia and thrombocytopenia. [, ] These reports underscore the importance of careful monitoring and appropriate dosing.
A: Yes, Zuclopenthixol can interact with other medications, potentially leading to increased side effects or reduced efficacy. One case report highlighted a potential interaction between Zuclopenthixol and letrozole (an aromatase inhibitor used in breast cancer treatment), resulting in severe extrapyramidal symptoms. []
A: Yes, research suggests that concurrent use of Zuclopenthixol with tricyclic antidepressants (TCAs) like perphenazine might lead to increased serum concentrations of TCAs. [] This potential for interaction highlights the importance of careful medication management and monitoring.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)

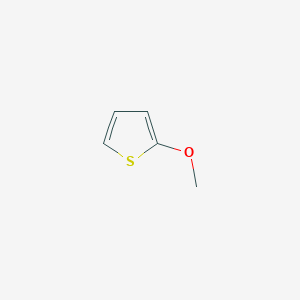
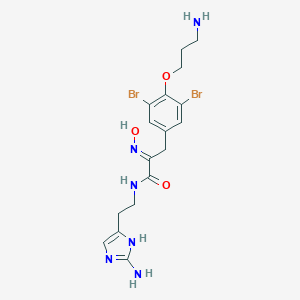
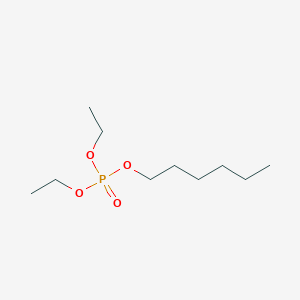
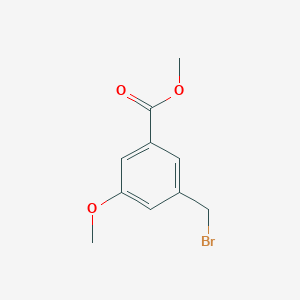

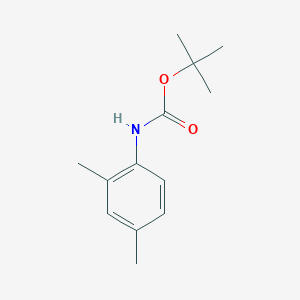
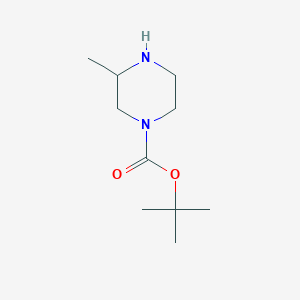

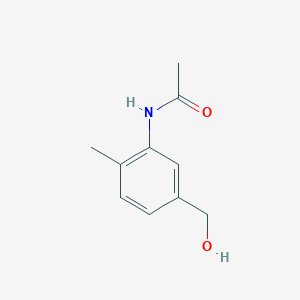
![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)
